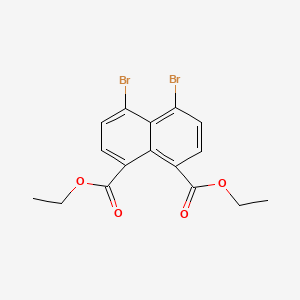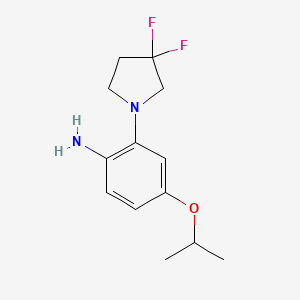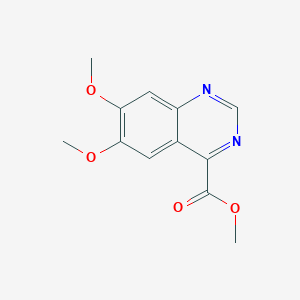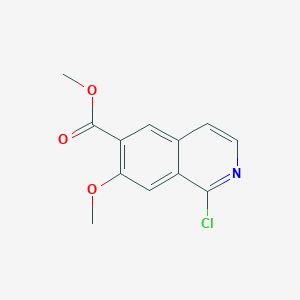
3'-Para-hydroxypaclitaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Para-hydroxypaclitaxel is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. Paclitaxel was originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. The compound 3’-Para-hydroxypaclitaxel is characterized by the presence of a hydroxyl group at the para position of the phenyl ring, which is part of its complex molecular structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Para-hydroxypaclitaxel involves multiple steps, starting from paclitaxel. The hydroxylation at the para position can be achieved through selective chemical reactions. One common method involves the use of hydroxylating agents under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 3’-Para-hydroxypaclitaxel can be achieved through semi-synthetic processes. These processes typically start with the extraction of paclitaxel from natural sources, followed by chemical modification to introduce the hydroxyl group. Advanced techniques such as microbial fermentation and plant cell culture are also being explored to enhance the yield and efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Para-hydroxypaclitaxel undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to the original paclitaxel structure.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield para-hydroxybenzaldehyde or para-hydroxybenzoic acid .
Aplicaciones Científicas De Investigación
3’-Para-hydroxypaclitaxel has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the chemical properties of paclitaxel.
Biology: Researchers use it to investigate the biological activity and toxicity of hydroxylated derivatives of paclitaxel.
Medicine: It is explored for its potential as an anticancer agent with improved efficacy and reduced side effects compared to paclitaxel.
Industry: The compound is used in the development of new drug formulations and delivery systems
Mecanismo De Acción
3’-Para-hydroxypaclitaxel exerts its effects by stabilizing microtubules, similar to paclitaxel. This stabilization prevents the normal disassembly of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). The hydroxyl group at the para position may enhance its binding affinity to tubulin, the protein subunit of microtubules, thereby increasing its potency .
Similar Compounds:
Paclitaxel: The parent compound, known for its potent anticancer properties.
Docetaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A semi-synthetic derivative with improved efficacy against certain resistant cancer cell lines.
Uniqueness: 3’-Para-hydroxypaclitaxel is unique due to the presence of the hydroxyl group at the para position, which may confer distinct chemical and biological properties. This modification can potentially enhance its solubility, bioavailability, and therapeutic index compared to other taxane derivatives .
Propiedades
Fórmula molecular |
C47H51NO15 |
|---|---|
Peso molecular |
869.9 g/mol |
Nombre IUPAC |
[(1S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-15-[3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31?,32-,33+,35?,36?,37+,38?,40?,45+,46-,47+/m0/s1 |
Clave InChI |
XKSMHFPSILYEIA-HXZKEHTGSA-N |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)


![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)



